N-(6-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3S/c1-21-12-5-3-4-10(14(12)22-2)15(20)19-16-18-11-7-6-9(17)8-13(11)23-16/h3-8H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWSCDCFXKQBND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. In this case, 2-aminothiophenol is reacted with 6-bromo-2-formylbenzoic acid to form the benzothiazole ring.
Introduction of the Methoxy Groups: The methoxy groups can be introduced by methylation of the corresponding hydroxybenzamide. This can be achieved by reacting the hydroxybenzamide with a methylating agent such as dimethyl sulfate or methyl iodide.
Coupling Reaction: The final step involves the coupling of the benzothiazole ring with the dimethoxybenzamide moiety. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of alternative reagents, solvents, and reaction conditions.
Chemical Reactions Analysis
N-(6-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This can result in the formation of amines or alcohols.
Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This can lead to the formation of various substituted derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Benzothiazole derivatives have shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be explored for its potential as a therapeutic agent.
Medicine: The compound can be investigated for its potential use in drug development. Its unique structure may allow it to interact with specific biological targets.
Industry: The compound can be used in the development of new materials, such as polymers and dyes. It may also find applications in the field of electronics and optoelectronics.
Mechanism of Action
The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. The bromine atom and methoxy groups in the compound may play a crucial role in its binding affinity and selectivity towards these targets. Further studies are needed to elucidate the exact mechanism of action and identify the molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound can be compared to several structurally related benzothiazole and benzamide derivatives, as detailed below:
2.1 Substituent Variations on the Benzothiazole Ring
- N-(6-Ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide (CAS 300712-78-1): Substituents: 6-ethoxy (benzothiazole), 3,5-dimethoxy (benzamide). Molecular Weight: 358.41 g/mol. The 3,5-dimethoxy configuration on the benzamide may alter spatial interactions compared to 2,3-dimethoxy .
1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide :
- Substituents : 6-chloro (benzothiazole), acetyl-piperidine (amide side chain).
- Key Differences : Chlorine, like bromine, is electronegative but smaller, possibly enhancing membrane permeability. The piperidine-carboxamide side chain introduces basicity, which could influence solubility and target engagement .
2.2 Variations in Methoxy Group Positioning on Benzamide
N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide (CAS 312514-87-7) :
[18F]Fallypride ((S)-N-[(1-Allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide) :
- Substituents : 2,3-dimethoxy (benzamide), fluoropropyl-pyrrolidine (side chain).
- Key Differences : The fluoropropyl group enables positron emission tomography (PET) imaging applications. The pyrrolidine side chain enhances dopamine D2/D3 receptor binding affinity, a feature absent in the target compound .
Comparative Data Table
| Compound Name | CAS Number | Benzothiazole Substituent | Benzamide Substituents | Molecular Weight (g/mol) | Notable Properties/Applications |
|---|---|---|---|---|---|
| N-(6-Bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide | - | 6-Bromo | 2,3-Dimethoxy | 383.27 (calculated) | Potential electrophilic reactivity |
| N-(6-Ethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide | 300712-78-1 | 6-Ethoxy | 3,5-Dimethoxy | 358.41 | Improved metabolic stability |
| N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide | 312514-87-7 | None | 3,4-Dimethoxy | 314.36 | Structural isomerism effects |
| [18F]Fallypride | 148869-05-6 | None | 2,3-Dimethoxy | 438.49 | PET imaging, D2/D3 receptor binding |
Biological Activity
N-(6-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article compiles various research findings, data tables, and case studies to elucidate the biological activity of this compound.
Molecular Characteristics:
- Molecular Formula: C16H13BrN2O3S
- Molecular Weight: 393.26 g/mol
- LogP: 4.8822
- Polar Surface Area: 48.179 Ų
Structure:
The compound features a benzothiazole ring substituted with a bromine atom and a dimethoxybenzamide moiety, which contributes to its biological activity.
Antitumor Activity
Recent studies have shown that compounds with similar structural motifs exhibit notable antitumor properties. For instance, a study evaluating the antitumor activity of newly synthesized benzothiazole derivatives demonstrated that several compounds effectively inhibited the proliferation of human lung cancer cell lines (A549, HCC827, and NCI-H358) using both 2D and 3D cell culture methods. The results indicated that these derivatives could potentially serve as new antitumor agents due to their ability to induce cytotoxic effects while minimizing toxicity to normal cells .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) - 2D | IC50 (μM) - 3D |
|---|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 | 4.01 ± 0.95 |
| Compound 6 | HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |
| Compound 8 | NCI-H358 | 6.75 ± 0.19 | 9.31 ± 0.78 |
The compounds primarily bind within the minor groove of DNA, indicating potential mechanisms for their antitumor activity through DNA interaction .
Antimicrobial Activity
The antimicrobial efficacy of benzothiazole derivatives has also been explored extensively. In vitro studies have shown promising results against various bacterial strains, including Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. The compounds were evaluated using broth microdilution methods according to CLSI guidelines, revealing significant antibacterial activity .
Table 2: Antimicrobial Activity Assessment
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | X μg/mL |
| Compound B | S. aureus | Y μg/mL |
These findings suggest that modifications in the benzothiazole structure can enhance antibacterial properties while maintaining low cytotoxicity towards eukaryotic cells .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- DNA Binding: The compound's interaction with DNA may lead to disruption of replication and transcription processes.
- Enzyme Modulation: The presence of functional groups such as bromine and methoxy may facilitate interactions with specific enzymes or receptors involved in cancer progression or microbial resistance.
Case Studies
In a notable case study involving similar benzothiazole derivatives, researchers observed a significant reduction in tumor size in xenograft models treated with these compounds over a period of weeks, reinforcing their potential as therapeutic agents against cancer .
Q & A
Q. Methodological Answer :
- 1H/13C NMR :
- 1H NMR : Expect a singlet for the benzothiazole NH (~δ 12.5 ppm) and multiplets for dimethoxybenzamide protons (δ 6.7–7.5 ppm). Methoxy groups appear as singlets at δ ~3.8–3.9 ppm.
- 13C NMR : Key signals include C=O (~δ 165 ppm) and Br-substituted aromatic carbons (~δ 115–125 ppm).
- IR Spectroscopy : Amide C=O stretch (~1668 cm⁻¹) and N-H bend (~3178 cm⁻¹), as seen in .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]+) with isotopic pattern matching bromine (1:1 ratio for 79Br/81Br).
Advanced: How can computational methods predict the binding affinity of this compound to dopamine D2/D3 receptors?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina with receptor structures (PDB: 6CM4 for D3) to model interactions. Align with [18F]fallypride (), a structurally related D2/D3 tracer, to identify critical binding motifs (e.g., methoxy groups and benzamide orientation).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Monitor hydrogen bonds between the benzamide carbonyl and Ser193/His394 residues.
- Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding. Comparative studies in showed fluorinated benzamides achieve sub-nM affinity via optimized steric complementarity .
Advanced: What intermolecular interactions stabilize the crystal packing of this compound, and how can SHELX refine its X-ray diffraction data?
Q. Methodological Answer :
- X-ray Crystallography :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Expect triclinic P1 space group with Z = 2 (as in ).
- Key Interactions : Intermolecular N-H···N hydrogen bonds between benzothiazole NH and adjacent amide groups (~2.8–3.0 Å). S···S interactions (~3.6 Å) and C-H···O contacts further stabilize packing .
- SHELX Refinement :
Basic: What recrystallization parameters yield high-purity single crystals for X-ray analysis?
Q. Methodological Answer :
- Solvent Selection : Use ethanol/water mixtures (80:20 v/v) for slow evaporation. Polar solvents promote H-bonding, enhancing crystal lattice stability.
- Temperature Gradient : Cool from reflux to 4°C at 0.5°C/hour. achieved well-defined crystals via this method .
- Seed Crystals : Introduce microcrystals from prior batches to overcome nucleation barriers.
Advanced: How do methoxy group positions on the benzamide moiety affect bioactivity in structure-activity relationship (SAR) studies?
Q. Methodological Answer :
- Comparative Synthesis : Prepare analogs with methoxy groups at 2,4- or 3,5-positions. Use parallel synthesis in 96-well plates for efficiency.
- Biological Testing :
- Radioligand Displacement : Compete with [3H]spiperone in D2 receptor assays. IC50 shifts >10-fold indicate critical steric/electronic roles (e.g., 2,3-dimethoxy vs. 3,4-dimethoxy).
- Enzyme Inhibition : Test against tyrosine kinases (e.g., Abl1) to assess off-target effects. showed 2,3-dimethoxybenzamides exhibit higher selectivity .
Advanced: What strategies prevent bromine displacement or demethylation during derivatization?
Q. Methodological Answer :
- Protecting Groups : Temporarily silylate methoxy groups (e.g., TMSCl) before bromine substitution.
- Mild Conditions : Use Pd2(dba)3/XPhos for Suzuki couplings at 60°C instead of harsher Ullmann conditions. achieved selective cross-coupling with minimal byproducts .
- Monitoring : Track reactions via TLC (silica, hexane/EtOAc) and LC-MS to detect premature dehalogenation.
Basic: How does the benzothiazole ring impact solubility, and what formulation strategies improve bioavailability?
Q. Methodological Answer :
- Solubility Profiling : Measure logP (octanol/water) via shake-flask method. Benzothiazoles typically have logP >3, indicating hydrophobicity.
- Formulation Solutions :
- Nanoemulsions : Use Tween-80 and PEG-400 to enhance aqueous dispersion.
- Salt Formation : React with methanesulfonic acid to improve crystallinity and dissolution.
- Prodrugs : Acetylate the amide NH to increase membrane permeability.
Advanced: What in vitro assays best evaluate this compound’s neurological target engagement, and how are artifacts minimized?
Q. Methodological Answer :
- Assay Design :
- Radioligand Competition : Use [18F]fallypride () in striatal membrane preparations. Calculate Ki via Cheng-Prusoff equation.
- Calcium Flux Assays : Express D2 receptors in CHO cells with Gαqi5 chimeric proteins. Measure IC50 for dopamine-induced Ca2+ release.
- Artifact Controls :
- Vehicle Controls : Include DMSO (≤0.1%) to rule out solvent effects.
- Counter-Screens : Test against sigma-1 receptors to confirm selectivity. validated specificity using knockout models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
